![molecular formula C18H18S B14284280 1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) CAS No. 138305-73-4](/img/structure/B14284280.png)
1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is an organic compound with a complex structure that includes a sulfanediyl group linking two methylene groups, each of which is connected to an ethenylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) typically involves the reaction of sulfanediyl bis(methylene) with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes, which help in the activation of the ethenyl groups for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) exerts its effects involves its interaction with various molecular targets. The ethenyl groups can participate in polymerization reactions, while the sulfanediyl group can interact with nucleophiles or electrophiles. The benzene rings provide a stable framework that can undergo further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Sulfanediylbis(methylene)]bis(2,5-dimethylbenzene): Similar structure but with methyl groups on the benzene rings.
1,1’-[Sulfinylbis(methylene)]bis(benzene): Contains a sulfinyl group instead of a sulfanediyl group.
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Numéro CAS |
138305-73-4 |
|---|---|
Formule moléculaire |
C18H18S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-ethenyl-2-[(2-ethenylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C18H18S/c1-3-15-9-5-7-11-17(15)13-19-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2 |
Clé InChI |
LBCXGLRKKSUFDP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CSCC2=CC=CC=C2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)

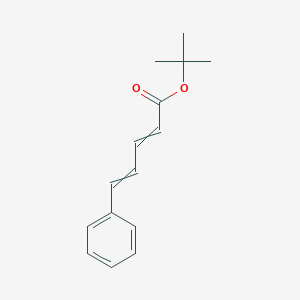
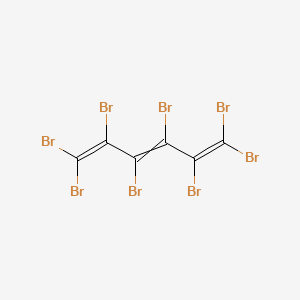
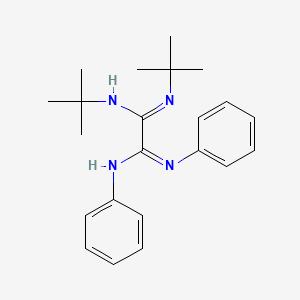

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)

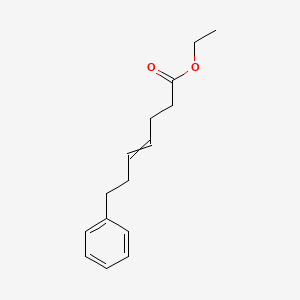
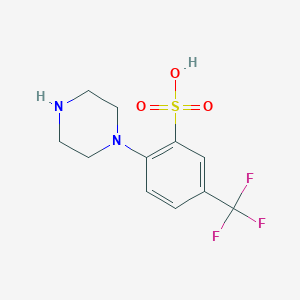
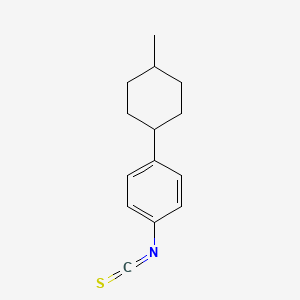
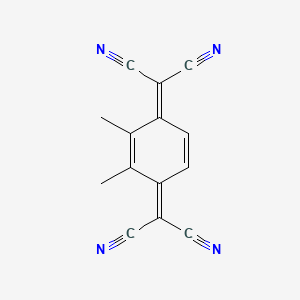
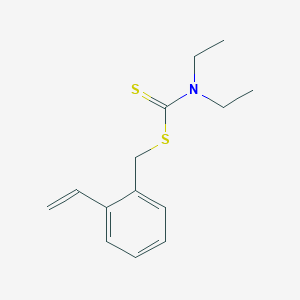
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
